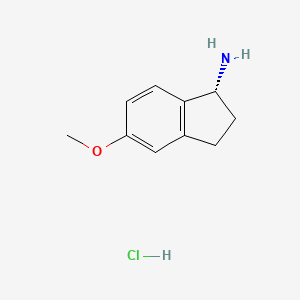
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group, a piperazine ring, and a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide typically involves the reaction of N-methyl-2-phenylacetamide with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst or base to facilitate the reaction. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness of the production process. Common industrial methods may include the use of automated reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced products.
Substitution: The phenyl group and piperazine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biology: This compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.
Mécanisme D'action
The mechanism of action of N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and phenyl group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-2-phenylacetamide: Lacks the piperazine ring, resulting in different chemical properties and biological activities.
2-phenyl-2-(piperazin-1-yl)acetamide: Lacks the methyl group on the nitrogen atom, which can affect its reactivity and interactions with biological targets.
N-methyl-2-(piperazin-1-yl)acetamide: Lacks the phenyl group, leading to different chemical and biological properties.
Uniqueness
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide is unique due to the presence of both the phenyl group and the piperazine ring, which confer specific chemical and biological properties. These structural features make it a valuable compound for various applications in medicinal chemistry, biology, and industry.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide involves the reaction of N-methyl-2-phenyl-2-chloroacetamide with piperazine in the presence of a base.", "Starting Materials": [ "N-methyl-2-phenyl-2-chloroacetamide", "Piperazine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add N-methyl-2-phenyl-2-chloroacetamide to a solution of piperazine in a suitable solvent", "Add base to the reaction mixture to initiate the reaction", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |
Numéro CAS |
1513532-69-8 |
Formule moléculaire |
C13H19N3O |
Poids moléculaire |
233.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



